BRD4 degrader-2

Epigenetics Targeted Protein Degradation Cancer Biology

Standard BRD4 inhibitors allow compensatory protein accumulation. This PROTAC degrader leverages UPS for catalytic protein elimination. - BRD4 BD1 binding IC50: 14.2 nM - Antiproliferative IC50 (THP-1 cells): 1.83 μM - Triazole linker for permeability & degradation kinetics studies - Suitable for AML, hematological cancer, and enhancer biology research

Molecular Formula C34H33ClN6O4S
Molecular Weight 657.2 g/mol
Cat. No. B15540860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRD4 degrader-2
Molecular FormulaC34H33ClN6O4S
Molecular Weight657.2 g/mol
Structural Identifiers
InChIInChI=1S/C34H33ClN6O4S/c1-20-21(2)46-34-31(20)32(24-5-9-25(35)10-6-24)36-27(33-38-37-22(3)41(33)34)19-30(44)40-17-15-39(16-18-40)29(43)14-13-28(42)23-7-11-26(45-4)12-8-23/h5-14,27H,15-19H2,1-4H3/b14-13+/t27-/m0/s1
InChIKeyWJQUXZKGMGEUTI-DEIPZHPTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BRD4 degrader-2 Overview


BRD4 degrader-2 (also known as PROTAC BRD4 Degrader-2, CAS 2185795-53-1) is a bifunctional proteolysis-targeting chimera (PROTAC) molecule designed to induce the selective degradation of bromodomain-containing protein 4 (BRD4) [1]. It consists of a BRD4-binding ligand based on a dihydroquinazolinone derivative and a cereblon (CRBN) E3 ligase ligand (derived from lenalidomide/pomalidomide), connected via a flexible linker [1]. Unlike traditional BRD4 inhibitors that merely occupy the bromodomain, this degrader leverages the ubiquitin-proteasome system (UPS) to catalytically eliminate the entire BRD4 protein, thereby overcoming limitations such as compensatory protein accumulation and reversible binding [1][2]. The compound exhibits potent binding affinity for the BRD4 bromodomain 1 (BD1) with an IC50 of 14.2 nM and demonstrates effective antiproliferative activity in cancer cell lines [1].

Linker Chemistry and E3 Ligase Specificity of BRD4 degrader-2


Despite sharing the common PROTAC architecture of a BRD4-targeting warhead linked to an E3 ligase binder, BRD4-targeting PROTACs are not functionally interchangeable. Subtle variations in linker length, composition, and attachment points profoundly influence ternary complex formation, ubiquitination efficiency, and subsequent degradation kinetics [1]. For instance, the specific dihydroquinazolinone-based BRD4 ligand and the choice of a CRBN-recruiting ligand in BRD4 degrader-2 confer a distinct degradation profile compared to PROTACs employing different warheads (e.g., JQ1 in MZ1 or ARV-771) or alternative E3 ligase systems (e.g., VHL in ARV-771) [2][3]. Furthermore, the linker composition (e.g., triazole-containing linker in BRD4 degrader-2) impacts cellular permeability and proteolytic efficiency, directly affecting the observed DC50 and antiproliferative activity in specific cellular contexts [1][2]. These structural nuances result in unique selectivity fingerprints and potency ranges, making the simple substitution of one BRD4 PROTAC for another a scientifically unsound practice. The following quantitative comparisons underscore the specific performance metrics that distinguish BRD4 degrader-2 from its closest analogs.

BRD4 degrader-2 vs. Key PROTACs and JQ1


BRD4 BD1 Binding Affinity vs. JQ1

BRD4 degrader-2 demonstrates high binding affinity for the BRD4 bromodomain 1 (BD1) with an IC50 of 14.2 nM . This affinity is comparable to that of other high-affinity PROTACs (e.g., MZ1 Kd = 13-60 nM for BRD4 BD1/2) and far surpasses the weak affinity of the parent BRD4 inhibitor JQ1, which exhibits an IC50 of 5056 nM (5.1 μM) for BRD4 BD1 [1]. This 356-fold difference in target engagement highlights the enhanced potency of the degrader over the inhibitor.

Epigenetics Targeted Protein Degradation Cancer Biology

Antiproliferative Activity in THP-1 Leukemia Cells

In THP-1 human monocytic leukemia cells, BRD4 degrader-2 exhibits a potent antiproliferative IC50 of 1.83 ± 0.016 μM [1]. In contrast, the related PROTAC dBET1, while potent in other cell lines (DC50 < 100 nM in MV4-11 cells), shows an EC50 of 430 nM in some assays and is often benchmarked against MZ1, which has a DC50 of 8-23 nM in H661/H838 lung cancer cells . This data positions BRD4 degrader-2 as a strong functional degrader, particularly in hematological cancer models.

Leukemia Cell Proliferation PROTAC Pharmacology

Selective BRD4 Degradation vs. Pan-BET Degraders

While ARV-771 is a potent pan-BET degrader that efficiently degrades BRD2, BRD3, and BRD4 with DC50 values < 5 nM in 22Rv1 cells , BRD4 degrader-2 was designed based on a dihydroquinazolinone BRD4 inhibitor and exhibits a more restricted selectivity profile, primarily targeting BRD4 [1]. This difference is critical: pan-BET degraders may have broader effects on gene expression and cellular phenotype, whereas a more selective degrader like BRD4 degrader-2 can help dissect BRD4-specific functions and potentially offer a more favorable toxicity profile.

BET Bromodomain Degrader Selectivity Chemical Biology

Triazole Linker vs. Alkyl/PEG Linkers

The linker region of PROTACs is a critical determinant of cellular permeability, ternary complex stability, and overall degradation efficiency. BRD4 degrader-2 incorporates a 1,2,3-triazole moiety within its linker, a structural feature not present in the linkers of MZ1 (alkyl chain) or dBET1 (PEG-based) [1]. Triazole-containing linkers are known to impart favorable physicochemical properties, including enhanced solubility, metabolic stability, and potentially improved cellular uptake compared to simple alkyl or PEG linkers [2]. While direct comparative permeability data is not yet available for BRD4 degrader-2, this distinct linker chemistry suggests a potentially advantageous pharmacokinetic profile that warrants further investigation.

PROTAC Design Linker Chemistry Drug-like Properties

BRD4 degrader-2 Use Cases


Oncology Drug Discovery: Hematological Malignancies

Given its potent antiproliferative activity in the THP-1 monocytic leukemia cell line (IC50 = 1.83 μM) [1], BRD4 degrader-2 is ideally suited for investigating BRD4-driven oncogenic mechanisms in acute myeloid leukemia (AML) and other hematological cancers. Its ability to catalytically degrade BRD4 offers a significant advantage over traditional inhibitors like JQ1, which exhibit a >350-fold weaker binding affinity and can lead to compensatory BRD4 accumulation [2]. Researchers can use this degrader to validate BRD4 as a therapeutic target, screen for synthetic lethal interactions, and assess the functional consequences of complete BRD4 protein elimination in relevant cellular models.

Chemical Biology: BRD4-Specific vs. Pan-BET Effects

Unlike pan-BET degraders such as ARV-771, which degrade BRD2, BRD3, and BRD4 with high potency (DC50 < 5 nM) , BRD4 degrader-2 provides a more selective tool for deconvoluting BRD4-specific roles in transcriptional regulation and disease biology. This selectivity, inferred from the parent dihydroquinazolinone ligand's preference for BRD4 [1], allows for cleaner functional studies where the confounding effects of degrading other BET family members (e.g., BRD2 and BRD3) are minimized. This is particularly valuable for exploring BRD4's unique functions in enhancer activity, super-enhancer regulation, and chromatin looping.

PROTAC Technology: Linker and E3 Ligase Benchmarking

BRD4 degrader-2 serves as an excellent chemical probe for optimizing PROTAC linker chemistry. Its unique triazole-containing linker provides a distinct structural motif for studying the impact of linker composition on ternary complex formation, ubiquitination efficiency, cellular permeability, and metabolic stability. By comparing its degradation kinetics and efficacy with other BRD4 PROTACs bearing different linkers (e.g., alkyl chains in MZ1, PEG chains in dBET1), researchers can derive design principles to improve the drug-like properties and therapeutic index of next-generation degraders [3].

In Vitro Pharmacodynamics: Biomarker Modulation

The robust degradation of BRD4 by BRD4 degrader-2 is expected to suppress downstream oncogenic drivers like c-Myc, as demonstrated for closely related analogs in the same chemical series [1]. This makes the compound a valuable tool for establishing concentration-effect relationships between BRD4 protein levels and transcriptional output. Researchers can utilize BRD4 degrader-2 to perform quantitative Western blotting, qPCR, or RNA-seq analyses to correlate the extent of BRD4 degradation with changes in the expression of key target genes (e.g., MYC, BCL2, CDK6) and associated cellular phenotypes (e.g., apoptosis, cell cycle arrest).

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